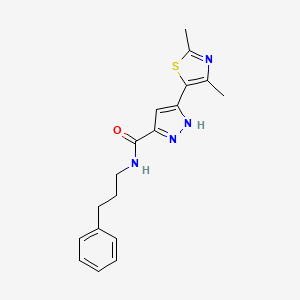![molecular formula C19H21N5OS B14092865 {4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B14092865.png)
{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone is a complex organic molecule that features a combination of piperazine, pyridine, thiophene, and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone typically involves multiple steps:
Formation of the Piperazine Moiety: This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Pyridine and Thiophene Groups: These groups can be introduced via nucleophilic substitution reactions or through the use of appropriate organometallic reagents.
Coupling with the Pyrazole Ring: The final step involves coupling the piperazine derivative with a pyrazole ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
{4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives .
科学的研究の応用
{4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone:
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: The compound’s electronic properties could be useful in the development of organic semiconductors or other advanced materials.
Biological Research: It may be used as a probe to study various biological processes, given its ability to interact with different biomolecules.
作用機序
The mechanism by which {4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These could include:
Receptors: The compound may bind to certain receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- {4-(1H-indol-4-yl)piperazino}(2-thienyl)methanone
- N-(3-{4-(2-Hydroxyethyl)-1-piperazinylmethyl}-4,5-dimethyl-2-thienyl)benzamide
Uniqueness
{4-[2-(4-pyridyl)ethyl]piperazino}[5-(2-thienyl)-1H-pyrazol-3-yl]methanone: stands out due to its combination of pyridine, thiophene, and pyrazole rings, which confer unique electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science .
特性
分子式 |
C19H21N5OS |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C19H21N5OS/c25-19(17-14-16(21-22-17)18-2-1-13-26-18)24-11-9-23(10-12-24)8-5-15-3-6-20-7-4-15/h1-4,6-7,13-14H,5,8-12H2,(H,21,22) |
InChIキー |
LTDPBDDPLKKZQN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



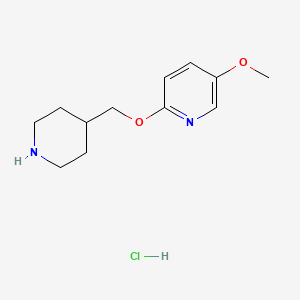
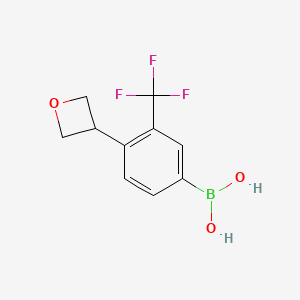
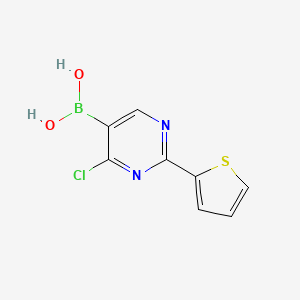
![1,2,6,6,10,22-Hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione](/img/structure/B14092816.png)
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092821.png)
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092828.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092834.png)
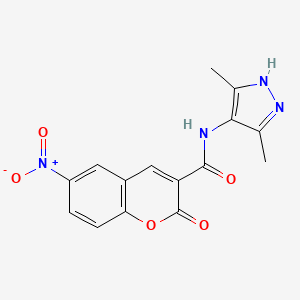
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14092840.png)
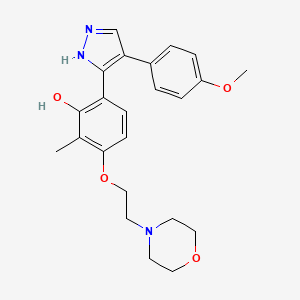
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092849.png)
